molecular formula C9H20Cl2N2O B6277929 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride CAS No. 2763756-16-5

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride

Cat. No.: B6277929
CAS No.: 2763756-16-5
M. Wt: 243.2
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Description

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful for drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for drug design.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functions.

Mechanism of Action

The mechanism of action of 3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action.

Comparison with Similar Compounds

3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride can be compared with other similar compounds, such as:

    10-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride: This compound has a similar spirocyclic structure but includes a methyl group, which can affect its reactivity and interactions.

    3-oxa-7,10-diazaspiro[5.6]dodecane: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the dihydrochloride salt, which can influence its chemical and biological properties.

Properties

CAS No.

2763756-16-5

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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